N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a benzofuran core fused with a coumarin (2H-chromen-2-one) moiety. The benzofuran ring is substituted at the 2-position with a 6-ethyl-2-oxo-2H-chromen-4-yl group and at the 3-position with a bis-furan carboxamide group (N-(furan-2-ylcarbonyl)furan-2-carboxamide). This architecture integrates multiple pharmacophoric elements: the coumarin scaffold is associated with diverse biological activities (e.g., anticoagulant, anticancer), while benzofuran and furan derivatives are recognized for their antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-carbonyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19NO7/c1-2-17-11-12-22-19(15-17)20(16-25(31)36-22)27-26(18-7-3-4-8-21(18)37-27)30(28(32)23-9-5-13-34-23)29(33)24-10-6-14-35-24/h3-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTQSXLORHGJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N(C(=O)C5=CC=CO5)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include chromene, benzofuran, and furan moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Chromene Moiety | Bicyclic structure known for various biological activities, including anti-inflammatory properties. |
| Benzofuran Segment | Contributes to the compound's aromatic character and potential bioactivity. |
| Furan and Carboxamide Groups | Enhance solubility and may facilitate interactions with biological targets. |
1. Anticancer Properties
Research indicates that compounds featuring chromene and benzofuran structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that derivatives of benzofuran can effectively inhibit the growth of HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 4.6 ± 0.1 |
| MDA-MB-231 | 180 ± 50 | |
| A549 | 3100 ± 100 | |
| HT-29 | 370 ± 100 |
The presence of specific functional groups, such as methoxy or carbonyl substituents, has been shown to influence the potency of these compounds significantly. For example, the removal of a methoxy group from certain derivatives resulted in a loss of activity, highlighting the importance of structural integrity in maintaining biological efficacy .
2. Inhibition of Histone Deacetylases (HDAC)
Another notable biological activity is the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression and are often implicated in cancer progression. Certain derivatives demonstrated moderate HDAC inhibitory activity, with residual activity ranging from 40% to 75%. Compounds exhibiting this activity also resulted in increased levels of acetylated histones, suggesting their potential as therapeutic agents in cancer treatment .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of benzofuran-based compounds and evaluated their antiproliferative activities against multiple cancer cell lines. The findings indicated that structural modifications significantly impacted their bioactivity, with certain derivatives showing enhanced potency compared to established anticancer drugs.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds with various biological macromolecules, providing insights into their mechanisms of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared to structurally analogous molecules to highlight differences in substituents, physicochemical properties, and biological relevance. Key analogs are summarized in Table 1 and discussed below.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Activities | References |
|---|---|---|---|---|---|
| Target Compound : N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide | Not explicitly provided (inferred: ~C₃₀H₂₂N₂O₇) | ~546.5 (estimated) | Bis-furan carboxamide, 6-ethylcoumarin | Potential antifungal/anticancer activity (inferred from pharmacophores) | [3], [12] |
| Analog 1 : N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide | C₂₉H₂₅NO₇ | 499.52 | Trimethoxybenzamide | Higher lipophilicity (methoxy groups) | [3] |
| Analog 2 : N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | C₂₃H₁₉NO₄ | 373.41 | Cyclopropanecarboxamide | Steric strain from cyclopropane ring | [5] |
| Analog 3 : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide | C₁₈H₁₄N₂O₅S | 378.38 | Thiazolidinone, 6-methylcoumarin | Antifungal activity (explicitly studied) | [12] |
| Analog 4 : (E)-N-(2-(3-Methoxyphenyl)phenyl)furan-2-carboxamide | C₂₀H₁₈NO₃ | 320.13 | Methoxyphenyl, furan carboxamide | Simpler structure with NH hydrogen bonding | [1] |
Key Comparisons
Substituent Effects on Bioactivity: The target compound’s bis-furan carboxamide groups may enhance hydrogen-bonding capacity compared to Analog 1’s trimethoxybenzamide (electron-donating methoxy groups increase lipophilicity but reduce polarity) . Analog 3’s thiazolidinone moiety is associated with antifungal activity, suggesting that the target compound’s coumarin-benzofuran core could similarly interact with fungal enzymes .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~546.5 vs. 373.41 in Analog 2) may reduce aqueous solubility, though furan rings could mitigate this through polar interactions .
- Analog 4’s lower molecular weight (320.13) and single furan carboxamide group make it more amenable to synthetic optimization .
Crystallographic and Stability Data :
- Analog 3’s crystal structure reveals extensive N–H···O and π-π interactions, critical for stability. The target compound’s bis-furan system likely facilitates similar packing, though experimental validation is needed .
The coumarin moiety in the target compound and analogs is linked to DNA intercalation and topoisomerase inhibition, suggesting shared mechanisms in anticancer activity .
Research Findings and Implications
- Synthetic Challenges : The target compound’s bis-furan carboxamide groups require multi-step coupling reactions, akin to methods used for Analog 1 .
- Computational Modeling : Molecular docking studies using SHELX-refined crystal structures (e.g., Analog 3) could predict the target compound’s binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
